

Commercial Availability of (2-Bromothiophen-3-YL)methanol: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: (2-Bromothiophen-3-YL)methanol

Cat. No.: B1314068

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the commercial availability of **(2-Bromothiophen-3-YL)methanol** (CAS No. 70260-16-1), a key building block in the synthesis of various pharmaceutical and medicinal compounds. This document details commercially available suppliers, their product specifications, and provides illustrative experimental protocols and potential applications in drug discovery, particularly in the context of kinase inhibition.

Physicochemical Properties

Property	Value
CAS Number	70260-16-1
Molecular Formula	C ₅ H ₅ BrOS
Molecular Weight	193.06 g/mol [1]
Appearance	Colorless to pale yellow liquid
Synonyms	(2-Bromo-3-thienyl)methanol, 2-Bromothiophene-3-methanol, 2-BROMO-3-HYDROXYMETHYL-THIOPHENE [1]

Commercial Suppliers and Product Specifications

(2-Bromothiophen-3-YL)methanol is readily available from a variety of chemical suppliers.

The following table summarizes the offerings from several key vendors, providing a comparative overview of purity, available quantities, and pricing. Please note that prices are subject to change and should be confirmed with the respective suppliers.

Supplier	Catalog Number	Purity	Available Quantities	Price (USD/EUR/GBP)
Advanced Chemical Intermediates	RH-08D-002	95%+	1g, 5g, 10g	£106.00/1g, £369.00/5g, £663.00/10g[2]
Alchem Pharmtech, Inc.	-	97%+	1g, 10g, 100g, 1kg[1]	Contact for pricing
Matrix Scientific	-	95%+	-	Contact for pricing
BLD Pharm	-	-	-	Contact for pricing[3]
Synthonix Inc.	-	-	-	Contact for pricing[1]
A.J Chemicals	-	-	-	Contact for pricing[1]
Ambeed	-	-	-	Contact for pricing[4]
JHECHEM CO LTD	-	-	-	Contact for pricing[5]

Experimental Protocols

While a specific, detailed synthesis protocol for **(2-Bromothiophen-3-YL)methanol** is not readily available in the public domain, a general approach can be inferred from the synthesis of related bromothiophene derivatives. The following represents a plausible, illustrative multi-step synthesis.

Illustrative Synthesis of (2-Bromothiophen-3-YL)methanol

This synthesis would likely proceed via the bromination of a suitable thiophene precursor followed by functional group manipulation to introduce the methanol moiety. A possible, though not explicitly verified, route is outlined below.

Step 1: Synthesis of 3-Bromothiophene

The synthesis of the 3-bromo isomer requires a multi-step approach as direct bromination of thiophene is highly regioselective for the 2-position. A common method involves the exhaustive bromination of thiophene to 2,3,5-tribromothiophene, followed by selective reductive debromination.^[6]

- Materials: Thiophene, Bromine, Chloroform, 2N Sodium Hydroxide, 95% Ethanol, Potassium Hydroxide, Zinc dust, Acetic Acid.
- Procedure Outline:
 - Thiophene is reacted with an excess of bromine in chloroform to yield 2,3,5-tribromothiophene.^[6]
 - The reaction mixture is worked up with sodium hydroxide and potassium hydroxide in ethanol.^[6]
 - The resulting 2,3,5-tribromothiophene is then treated with zinc dust in acetic acid to selectively remove the bromine atoms at the 2 and 5 positions, yielding 3-bromothiophene.^[6]

Step 2: Formylation of 3-Bromothiophene

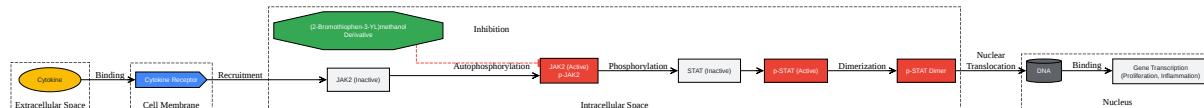
- Materials: 3-Bromothiophene, N,N-Dimethylformamide (DMF), Phosphorus oxychloride (POCl_3).
- Procedure Outline:

- 3-Bromothiophene is subjected to a Vilsmeier-Haack reaction using DMF and POCl_3 to introduce a formyl group at the 2-position, yielding 2-bromo-3-thiophenecarboxaldehyde.

Step 3: Reduction to **(2-Bromothiophen-3-YL)methanol**

- Materials: 2-bromo-3-thiophenecarboxaldehyde, Sodium borohydride (NaBH_4), Methanol.
- Procedure Outline:
 - The 2-bromo-3-thiophenecarboxaldehyde is then reduced to the corresponding alcohol using a mild reducing agent such as sodium borohydride in an alcoholic solvent like methanol.
 - The reaction is stirred at room temperature until completion, followed by an aqueous workup and extraction to isolate the final product, **(2-Bromothiophen-3-YL)methanol**.

Applications in Drug Discovery: Kinase Inhibition

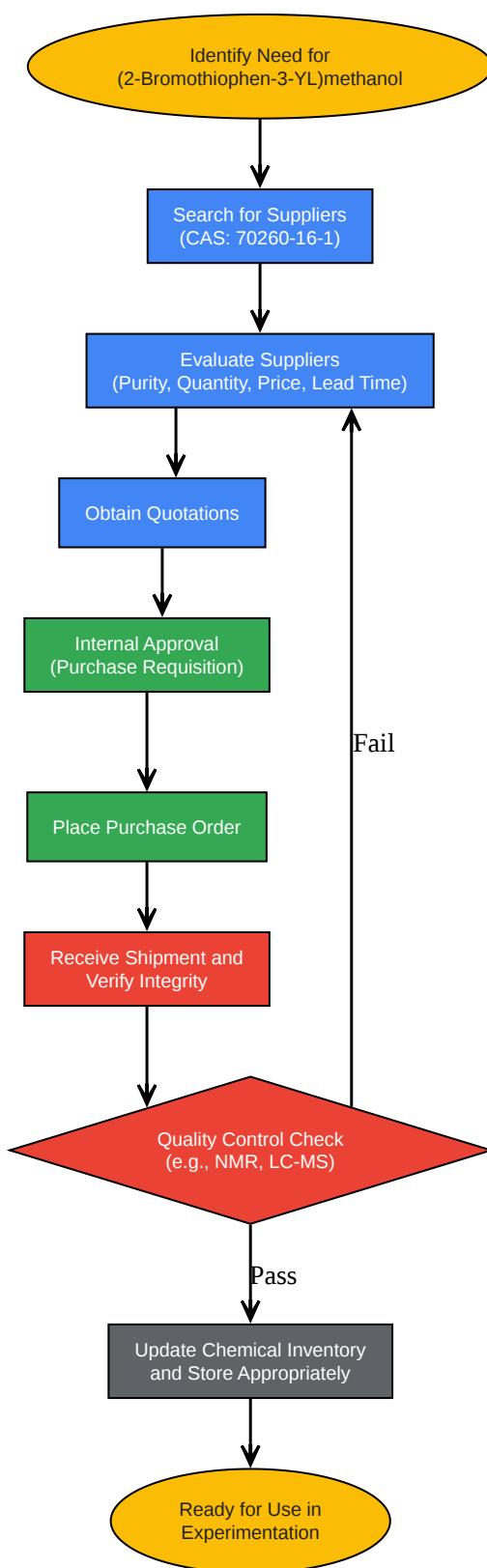

Thiophene derivatives are recognized as important scaffolds in the design of kinase inhibitors for cancer therapy and other diseases.^[7] The thiophene ring can act as a bioisosteric replacement for other aromatic systems and can form key interactions within the ATP-binding pocket of kinases.

Potential Role in JAK-STAT Signaling Pathway Inhibition

The Janus kinase (JAK)-signal transducer and activator of transcription (STAT) signaling pathway is crucial for mediating cellular responses to cytokines and growth factors.^[8] Aberrant JAK-STAT signaling is implicated in various diseases, including myeloproliferative neoplasms and autoimmune disorders.^[8] Thiophene-based molecules have been investigated as inhibitors of JAK2, a key kinase in this pathway.^[7]

(2-Bromothiophen-3-YL)methanol can serve as a versatile starting material for the synthesis of more complex thiophene derivatives designed to target the ATP-binding site of JAK2. The bromine atom provides a handle for further functionalization through cross-coupling reactions, while the methanol group can be modified to introduce moieties that interact with specific residues in the kinase domain.

Below is a conceptual diagram illustrating the potential inhibitory action of a **(2-Bromothiophen-3-YL)methanol**-derived compound on the JAK-STAT signaling pathway.



[Click to download full resolution via product page](#)

Caption: Inhibition of the JAK-STAT signaling pathway.

Procurement Workflow

The acquisition of **(2-Bromothiophen-3-YL)methanol** for research purposes typically follows a standardized procurement process. The workflow diagram below outlines the key steps involved, from initial identification of need to final receipt and inventory management.

[Click to download full resolution via product page](#)

Caption: Chemical procurement workflow.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 70260-16-1 CAS Manufactory [m.chemicalbook.com]
- 2. 70260-16-1 | MFCD09025881 | (2-Bromo-thiophen-3-yl)-methanol | acints [acints.com]
- 3. 70260-16-1|(2-Bromothiophen-3-yl)methanol|BLD Pharm [bldpharm.com]
- 4. 70260-16-1 | (2-Bromothiophen-3-yl)methanol | Bromides | Ambeed.com [ambeed.com]
- 5. echemi.com [echemi.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Thiophene carboxamide inhibitors of JAK2 as potential treatments for myeloproliferative neoplasms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. onclive.com [onclive.com]
- To cite this document: BenchChem. [Commercial Availability of (2-Bromothiophen-3-YL)methanol: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1314068#commercial-availability-of-2-bromothiophen-3-yl-methanol>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com